N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide
CAS No.: 1020489-15-9
Cat. No.: VC11920574
Molecular Formula: C15H14N4O2S
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020489-15-9 |
|---|---|
| Molecular Formula | C15H14N4O2S |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-methylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C15H14N4O2S/c1-19-8-7-12(18-19)14(20)17-15-16-13(9-22-15)10-3-5-11(21-2)6-4-10/h3-9H,1-2H3,(H,16,17,20) |
| Standard InChI Key | AQJFFTVOFKHKMS-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
| Canonical SMILES | CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide, reflects its core structure:
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A thiazole ring (a five-membered ring containing nitrogen and sulfur) substituted at the 4-position with a 4-methoxyphenyl group.
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A pyrazole ring (a five-membered diunsaturated ring with two adjacent nitrogen atoms) methylated at the 1-position and linked to the thiazole via a carboxamide bridge.
The molecular formula is inferred as C₁₅H₁₄N₄O₂S, with a molecular weight of approximately 314.36 g/mol based on analogous structures .
Key Structural Features:
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Thiazole Ring: The 4-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability.
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Pyrazole Ring: Methylation at the 1-position stabilizes the ring against metabolic degradation.
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Carboxamide Linker: Facilitates hydrogen bonding with biological targets, a common feature in enzyme inhibitors.
Spectral Characterization
While experimental data for this specific compound are unavailable, related thiazole-pyrazole hybrids are typically characterized using:
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Nuclear Magnetic Resonance (NMR): Distinct signals for aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–3.1 ppm), and methoxy protons (δ 3.8 ppm).
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Mass Spectrometry (MS): Molecular ion peaks ([M+H]⁺) around m/z 315–343, depending on substituents .
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Infrared (IR) Spectroscopy: Stretching vibrations for amide C=O (~1680 cm⁻¹) and aromatic C-N (~1350 cm⁻¹).
Synthesis and Preparation
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
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4-(4-Methoxyphenyl)-1,3-thiazol-2-amine: Synthesized via cyclization of thiourea derivatives with α-haloketones.
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1-Methyl-1H-pyrazole-3-carbonyl chloride: Prepared by chlorination of the corresponding carboxylic acid.
Stepwise Synthesis
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Thiazole Ring Formation:
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React 4-methoxyacetophenone with bromine in acetic acid to form α-bromo-4-methoxyacetophenone.
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Treat with thiourea in ethanol under reflux to yield 4-(4-methoxyphenyl)-2-aminothiazole.
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Pyrazole Carboxylic Acid Preparation:
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Condense ethyl acetoacetate with methylhydrazine to form 1-methyl-1H-pyrazole-3-carboxylate.
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Hydrolyze the ester using NaOH to obtain the carboxylic acid.
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Amide Coupling:
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React the pyrazole carboxylic acid with thionyl chloride to generate the acyl chloride.
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Combine with 4-(4-methoxyphenyl)-2-aminothiazole in dichloromethane, catalyzed by triethylamine, to form the final product.
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Reaction Scheme:
Biological Activity and Mechanistic Insights
Anti-Inflammatory Activity
Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. Molecular docking studies suggest:
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The carboxamide linker forms hydrogen bonds with Arg120 and Tyr355 in COX-2.
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The thiazole sulfur interacts with hydrophobic pockets in 5-LOX.
Anticancer Mechanisms
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Kinase Inhibition: Thiazole rings compete with ATP in kinase binding pockets (e.g., EGFR, VEGFR).
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Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2 observed in MCF-7 breast cancer cells treated with related compounds.
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: High logP (~3.1) predicts good intestinal absorption but potential blood-brain barrier penetration.
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Metabolism: Demethylation of the methoxy group by CYP450 enzymes generates phenolic metabolites, which may undergo glucuronidation.
Toxicity Considerations
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Acute toxicity studies in rodents with analogs show LD₅₀ > 500 mg/kg, suggesting moderate safety.
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Hepatotoxicity risks due to reactive metabolite formation necessitate structural optimization.
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